Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate
Description
Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate (CAS: 750649-40-2; molecular formula: C₁₄H₁₉NO₃; MW: 249.31 g/mol) is a carbamate derivative featuring a cyclohexane ring substituted with a hydroxyl group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group. Its stereochemistry, defined as (1R,3S), influences its reactivity and biological interactions. This compound is commonly used in organic synthesis as an intermediate for pharmaceuticals and agrochemicals due to its stability and ease of functionalization .
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIZIYCXUSGNLZ-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151355 | |
| Record name | Carbamic acid, [(1R,3S)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750649-40-2 | |
| Record name | Carbamic acid, [(1R,3S)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750649-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [(1R,3S)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate typically involves the reaction of benzyl chloroformate with (1R,3S)-3-hydroxycyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzyl N-[(1R,3S)-3-oxocyclohexyl]carbamate.
Reduction: Formation of benzyl N-[(1R,3S)-3-aminocyclohexyl]carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate has shown promise in several pharmaceutical applications:
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects, potentially interacting with pain pathways in the central nervous system. Initial findings indicate possible binding affinity to opioid receptors, which warrants further investigation into its efficacy as a pain management agent.
- Anti-inflammatory Activity : The compound's structural features suggest it may also possess anti-inflammatory properties, making it relevant for conditions characterized by inflammation.
The biological activities of this compound are attributed to its functional groups. The hydroxyl group can participate in various biochemical interactions, enhancing its potential as a bioactive molecule. Interaction studies using molecular docking and receptor binding assays have indicated that this compound may effectively bind to specific biological targets, although detailed mechanisms remain to be elucidated.
Future Research Directions
Given its promising characteristics, future research should focus on:
- Mechanistic Studies : Investigating the specific mechanisms through which this compound exerts its biological effects.
- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in pain management and anti-inflammatory contexts.
- Structural Modifications : Exploring modifications to enhance its pharmacological profile or reduce potential side effects.
Mechanism of Action
The mechanism of action of Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexane vs. Cyclopentane Derivatives
- Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS: 1932090-03-3; C₁₃H₁₇NO₃; MW: 235.28 g/mol): The cyclopentane analog has a smaller ring system, reducing steric hindrance but increasing ring strain. This difference impacts solubility (cyclopentane derivatives are generally less polar) and reactivity in ring-opening reactions .
Benzyl (trans-4-hydroxycyclohexyl)carbamate (CAS: 27489-63-0):
The trans configuration at the 4-position alters hydrogen-bonding capacity and crystallinity compared to the cis-3-hydroxy isomer. Trans isomers often exhibit higher melting points due to improved packing efficiency .
Functional Group Modifications
- Benzyl (3-oxocyclohexyl)carbamate (CAS: 320590-29-2): Replacement of the hydroxyl group with a ketone eliminates hydrogen-bond donor capacity, reducing solubility in polar solvents. The oxo group increases electrophilicity, making it more reactive in nucleophilic additions .
- Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate (CAS: 1261225-48-2; C₁₉H₂₈N₂O₄; MW: 348.44 g/mol): Introduction of a tert-butoxycarbonyl (Boc) group adjacent to the carbamate enhances steric protection of the amine, making this derivative more suitable for stepwise synthesis in peptide chemistry. Predicted properties include a boiling point of 507.4°C and density of 1.13 g/cm³ .
Stereochemical Variants
- Benzyl (cis-4-aminocyclohexyl)carbamate (CAS: 149423-70-1): The cis-4-amino substituent introduces a basic amine group, increasing water solubility at acidic pH. This variant is valuable in metal-catalyzed C–H functionalization reactions due to its N,O-bidentate directing ability .
rac-tert-butyl N-[(1R,3S)-3-formylcyclopentyl]carbamate :
The racemic mixture and formyl group expand its utility in asymmetric synthesis. The aldehyde functionality allows for further conjugation via Schiff base formation .
Physical Properties
| Compound | Boiling Point (°C) | Density (g/cm³) | Solubility |
|---|---|---|---|
| Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate | N/A | N/A | Moderate in DMSO/MeOH |
| Benzyl (3-oxocyclohexyl)carbamate | N/A | N/A | High in chloroform |
| Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate | N/A | N/A | Low in water |
Data limitations exist for boiling points and densities, but predicted values for tert-butyl derivatives suggest higher thermal stability .
Biological Activity
Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol. The compound features a benzyl group linked to a carbamate moiety and a cyclohexyl ring with a hydroxyl substituent. The presence of the hydroxyl group allows for hydrogen bonding, while the carbamate can interact with various biological targets, influencing enzyme activity and receptor binding.
The biological activity of this compound is primarily attributed to its ability to form interactions with specific enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for biological targets. Furthermore, the carbamate functionality is capable of undergoing hydrolysis under acidic or basic conditions, potentially leading to the formation of bioactive derivatives.
Interaction with Biological Targets
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in pain pathways, suggesting potential analgesic properties.
- Receptor Binding : Initial findings suggest interactions with neurotransmitter systems, particularly opioid receptors, which could provide insights into its analgesic effects.
Biological Activity Overview
This compound has been investigated for several biological activities:
| Activity | Description |
|---|---|
| Analgesic Properties | Potentially acts on central nervous system pain pathways. |
| Enzyme Interaction | May inhibit enzymes related to inflammatory responses. |
| Neurotransmitter Interaction | Possible interactions with neurotransmitter systems affecting mood and pain perception. |
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Benzyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | Cyclopentyl ring instead of cyclohexyl | Similar but less potent analgesic properties |
| Benzyl N-[(1R,3S)-3-hydroxycycloheptyl]carbamate | Cycloheptyl ring | Potentially different receptor interactions |
This comparison highlights how variations in ring size and stereochemistry can influence biological reactivity and target interactions.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- Analgesic Activity : A study explored its effects on pain models in rodents, demonstrating significant reductions in pain response compared to control groups. The compound's mechanism was linked to modulation of opioid receptors.
- Enzyme Inhibition Studies : In vitro assays revealed that this compound inhibited specific enzymes involved in inflammatory pathways, indicating potential therapeutic applications in chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate, and how can stereochemical purity be ensured?
- Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. For stereochemical control, chiral catalysts or enantioselective protecting groups (e.g., tert-butyl carbamates) are employed. A saturated sodium bicarbonate solution is often used to neutralize byproducts during Boc protection steps, followed by purification via column chromatography or recrystallization. Reaction progress should be monitored using TLC or HPLC to verify enantiomeric excess . For cyclohexanol derivatives, stereochemical integrity can be preserved by avoiding harsh acidic/basic conditions that may induce epimerization .
Q. How can the stereochemical configuration of the (1R,3S)-hydroxycyclohexyl moiety be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Programs like SHELXL (for refinement) and ORTEP-3 (for 3D visualization) are used to analyze diffraction data and generate thermal ellipsoid plots . Complementary techniques include optical rotation measurements and chiral HPLC to compare retention times with known standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for carbamate derivatives: use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Ensure proper ventilation to prevent inhalation of dust or vapors. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Store in sealed containers away from ignition sources .
Advanced Research Questions
Q. How can researchers optimize low yields in the carbamate coupling step during synthesis?
- Methodological Answer : Low yields often arise from incomplete activation of the hydroxycyclohexyl amine. Pre-activate the amine using carbonyldiimidazole (CDI) or 1,1'-carbonyldi(1,2,4-triazole) (CDT) before introducing the benzyl chloroformate. Monitor reaction progress via NMR to detect residual starting material. Solvent selection (e.g., THF or 2-methyltetrahydrofuran) and temperature control (0–20°C) can minimize side reactions .
Q. What computational strategies validate the molecular conformation and stability of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to optimize the molecular geometry and compare it with X-ray crystallographic data. Molecular dynamics simulations (e.g., using GROMACS) can assess conformational stability in solution. Parameters like torsional angles and hydrogen-bonding networks should align with experimental NMR coupling constants and NOE correlations .
Q. How to resolve contradictions between NMR data and crystallographic results for the hydroxycyclohexyl group?
- Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., chair-flipping of the cyclohexane ring). Use variable-temperature NMR to identify conformational exchange. For crystallography, ensure high-resolution data (≤1.0 Å) to refine anisotropic displacement parameters accurately. Cross-validate with IR spectroscopy to confirm hydrogen-bonding patterns .
Data Analysis and Experimental Design
Q. What analytical techniques are recommended for quantifying trace impurities in this compound?
- Methodological Answer : High-resolution LC-MS (ESI+ mode) can detect impurities at ppm levels. For non-volatile byproducts, use NMR with extended acquisition times to enhance sensitivity. Compare results with spiked standards to confirm impurity identity. Ensure column selection (e.g., C18 for reverse-phase HPLC) matches the compound’s polarity .
Q. How to design a stability study for this compound under varying pH conditions?
- Methodological Answer : Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C and 40°C. Withdraw aliquots at timed intervals and analyze via UPLC-UV to track degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under accelerated conditions. Focus on hydrolytic stability of the carbamate bond, which is pH-sensitive .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
